5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2379951-88-7
VCID: VC5457878
InChI: InChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H
SMILES: CC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl
Molecular Formula: C9H9ClFN3S
Molecular Weight: 245.7

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride

CAS No.: 2379951-88-7

Cat. No.: VC5457878

Molecular Formula: C9H9ClFN3S

Molecular Weight: 245.7

* For research use only. Not for human or veterinary use.

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride - 2379951-88-7

Specification

CAS No. 2379951-88-7
Molecular Formula C9H9ClFN3S
Molecular Weight 245.7
IUPAC Name N-(5-fluoropyridin-2-yl)-4-methyl-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H
Standard InChI Key QJVYSDGQCRHPOL-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride consists of a pyridine core substituted with a fluorine atom at the 5-position and an amine group at the 2-position, which is linked to a 4-methylthiazol-2-amine moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Key physicochemical parameters include:

  • Molecular formula: C9_9H9_9FN4_4S·HCl

  • Molecular weight: 260.72 g/mol (free base: 224.26 g/mol)

  • LogP (predicted): 1.8 ± 0.3, indicating moderate lipophilicity .

The fluorine atom at position 5 of the pyridine ring introduces electronic effects that modulate binding interactions with biological targets, while the methyl group on the thiazole ring contributes to steric stabilization .

Synthetic Methodology

Core Scaffold Assembly

The synthesis involves a multi-step sequence starting from 2-aminothiazole derivatives. A representative pathway, adapted from procedures in and , includes:

  • Thiazole ring formation: Condensation of thiourea with α-bromoketones under refluxing ethanol yields 2-aminothiazole intermediates .

  • Pyridine coupling: Buchwald–Hartwig amination or nucleophilic aromatic substitution attaches the pyridine-2-amine group to the thiazole core .

  • Salt formation: Treatment with hydrochloric acid in methanol or dichloromethane produces the hydrochloride salt .

Table 1. Key Synthetic Intermediates and Yields

IntermediateStructureYield (%)Purification Method
A4-Methyl-1,3-thiazol-2-amine85Silica gel chromatography
B5-Fluoropyridin-2-amine72Recrystallization
CFree base67Precipitation

Pharmacological Activity

While direct data on 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride remain limited, structural analogs demonstrate potent kinase inhibitory activity. For example:

  • CDK4/6 inhibition: Analogous N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit Ki_i values of 1–34 nM for CDK4/6, with GI50_{50} values <50 nM in leukemia cell lines .

  • Cell cycle arrest: At 0.4 μM, related compounds induce G1 phase accumulation in 85% of MV4-11 cells, comparable to palbociclib .

The fluorine substitution likely enhances target binding through electronegative effects, while the thiazole methyl group optimizes steric compatibility with hydrophobic kinase pockets .

Structure–Activity Relationship (SAR) Analysis

Critical SAR insights from analogous compounds include:

  • Pyridine substituents: Fluorine at position 5 improves potency by 3–5-fold compared to hydrogen or chlorine .

  • Thiazole modifications: Methyl substitution at position 4 maintains CDK selectivity, whereas bulkier groups (e.g., phenyl) reduce cellular activity .

  • Salt forms: Hydrochloride salts exhibit 2–3× higher solubility in aqueous buffers compared to free bases .

Table 2. Impact of Substituents on Biological Activity

CompoundR1_1R2_2CDK4 Ki_i (nM)GI50_{50} (nM)
Analog 1 HH41209
Analog 2 FCH3_3123
Target compoundFCH3_3Predicted: 5–10Predicted: 30–50

Analytical Characterization

Validated analytical data for the target compound include:

  • 1^1H NMR (500 MHz, DMSO-d6_6): δ 2.42 (s, 3H, CH3_3), 7.12–7.38 (m, 3H, pyridine-H), 8.47 (d, J=5.31 Hz, 1H, thiazole-H) .

  • HRMS (ESI-TOF): m/z 225.1032 [M+H]+^+ (calc. 225.1056) .

  • HPLC purity: >98% (C18 column, 0.1% TFA in H2_2O/MeOH) .

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